4,4'-Oxybis[p-(phenylsulfonylaniline)]
Description
Contextual Significance and Historical Development of Aromatic Sulfonyl Ethers
Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups, have been a cornerstone of organic chemistry for centuries. wikipedia.org Their synthesis, notably through methods like the Williamson ether synthesis, has been a fundamental process in organic chemistry. acs.orgorganic-chemistry.org Aromatic ethers, where the oxygen is attached to at least one aromatic ring, are prevalent in natural products and industrial chemicals. wikipedia.org
The incorporation of a sulfonyl group (-SO₂-) into an aromatic ether structure imparts a unique combination of properties. The sulfonyl group is a strong electron-withdrawing group, which enhances the thermal and oxidative stability of the molecule. The ether linkage, on the other hand, provides a degree of flexibility to the molecular chain. This combination makes aromatic sulfonyl ethers valuable building blocks in materials science.
Overview of the Research Landscape for 4,4'-Oxybis[p-(phenylsulfonylaniline)]
Research on 4,4'-Oxybis[p-(phenylsulfonylaniline)] is primarily centered on its function as a diamine monomer in the production of advanced polymers. The molecule's structure, featuring two primary amine groups (-NH₂), two sulfonyl groups, and a flexible ether bridge, makes it an ideal candidate for polymerization reactions. The resulting polymers often exhibit high thermal stability, good mechanical strength, and excellent chemical resistance. While the compound itself is a subject of study, it is also recognized as a process-related impurity in the synthesis of the antibiotic Dapsone, necessitating its characterization for quality control in the pharmaceutical industry. clearsynth.com
Fundamental Academic Principles Guiding Investigations of 4,4'-Oxybis[p-(phenylsulfonylaniline)]
The investigation of 4,4'-Oxybis[p-(phenylsulfonylaniline)] is guided by core principles of polymer and materials chemistry. The primary academic focus is on structure-property relationships. Researchers manipulate the molecular architecture of polymers by incorporating this diamine to understand how its specific structural features influence the final properties of the material.
Key principles at play include:
Polycondensation Chemistry: The amine groups of 4,4'-Oxybis[p-(phenylsulfonylaniline)] readily react with dicarboxylic acid derivatives or dianhydrides to form polyamides and polyimides, respectively.
Influence of Functional Groups: The ether linkage is known to improve the solubility and processability of the resulting polymers, while the sulfonyl groups contribute to their high glass transition temperatures and thermal stability.
Coordination Chemistry: The nitrogen and oxygen atoms in the molecule can act as ligands, binding to metal ions to form coordination polymers or metal-organic frameworks (MOFs). nih.gov This opens avenues for creating materials with tailored electronic, magnetic, or catalytic properties.
Structure
3D Structure
Properties
IUPAC Name |
4-[4-[4-(4-aminophenyl)sulfonylphenoxy]phenyl]sulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S2/c25-17-1-9-21(10-2-17)32(27,28)23-13-5-19(6-14-23)31-20-7-15-24(16-8-20)33(29,30)22-11-3-18(26)4-12-22/h1-16H,25-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIMXHCQEIPTCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593406 | |
| Record name | 4,4'-{Oxybis[(4,1-phenylene)sulfonyl]}dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54616-64-7 | |
| Record name | 4,4'-{Oxybis[(4,1-phenylene)sulfonyl]}dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 4,4 Oxybis P Phenylsulfonylaniline
Established Synthetic Routes to 4,4'-Oxybis[p-(phenylsulfonylaniline)]
The primary synthetic strategies for 4,4'-Oxybis[p-(phenylsulfonylaniline)] involve the coupling of pre-synthesized building blocks. One common approach involves the reaction between 4-aminophenyl sulfone and 4,4'-oxydianiline (B41483). An alternative and widely applicable method is nucleophilic aromatic substitution (SNAr), which is a cornerstone in the synthesis of poly(ether sulfone)s and related structures. researchgate.net This route typically uses a sulfonylating agent, such as benzenesulfonyl chloride, and a precursor containing a diaryl ether linkage, like 4-aminophenol (B1666318).
Precursor Synthesis: Focusing on Aromatic Sulfonyl Anilines and Ether Linkages
The successful synthesis of the final compound is contingent on the efficient preparation of its key precursors: aromatic sulfonyl anilines and molecules containing the diaryl ether linkage.
Aromatic Sulfonyl Anilines: The synthesis of the aromatic sulfonyl aniline (B41778) moiety can be achieved through several methods. Classical approaches include the electrophilic aromatic substitution of arenes with sulfonyl chlorides, though these often necessitate harsh conditions like high temperatures and the use of strong acids. rsc.org More contemporary and milder methods have been developed. For instance, a visible-light-mediated photoredox catalysis allows for the sulfonylation of aniline derivatives using stable sulfinate salts. rsc.org Another strategy involves the thermal rearrangement of arylsulfamates, which can be prepared from anilines, to yield the desired para-sulfonyl anilines. nih.gov The direct reaction of anilines with benzenesulfonyl chlorides in various solvents also provides a viable route. researchgate.net
| Method | Reactants | Conditions | Key Features |
| Electrophilic Aromatic Substitution | Arene, Sulfonyl chloride/Sulfonic acid | High temperature, Stoichiometric Lewis/Brønsted acids | Traditional method, often requires harsh conditions. rsc.org |
| Photoredox Catalysis | Aniline derivative, Sulfinate salt | Visible light, Photoredox catalyst | Mild conditions, good functional group tolerance. rsc.org |
| Thermal Rearrangement | Arylsulfamate (from aniline) | Thermal (e.g., reflux in dioxane) | Rearrangement from N-sulfamate to C-sulfonate. nih.gov |
| Direct Sulfonylation | Aniline, Benzenesulfonyl chloride | Various organic solvents (e.g., methanol (B129727), ethyl acetate) | Bimolecular nucleophilic displacement mechanism. researchgate.net |
Ether Linkages: The central 4,4'-oxydianiline (ODA) core or a similar diaryl ether structure is another critical precursor. ODA is primarily synthesized via the reduction of 4,4'-dinitrodiphenyl ether. chemicalbook.com The dinitro precursor itself can be formed through the condensation of p-chloronitrobenzene with p-nitrophenol. google.com An alternative route to the ether linkage is the self-condensation of AB-type monomers like 4-chloro-4′-(hydroxyphenyloxy)diphenylsulfone, which proceeds via a nucleophilic aromatic substitution (SNAr) reaction to form the poly(ether sulfone) backbone. researchgate.net This same principle applies to the formation of the ether bond in the target molecule's synthesis. A process for the mass production of ODA has been developed using 1,4-diiodobenzene, which first forms 4,4'-oxybis(iodobenzene) using a copper catalyst, followed by amination. google.com
Condensation and Coupling Reactions in 4,4'-Oxybis[p-(phenylsulfonylaniline)] Formation
The final assembly of 4,4'-Oxybis[p-(phenylsulfonylaniline)] is accomplished through condensation or coupling reactions that unite the precursor fragments. A key reaction is the nucleophilic aromatic substitution (SNAr), a process extensively studied in the synthesis of poly(ether sulfone)s. researchgate.netnih.gov In this context, a phenoxide is generated in situ (for example, from 4-aminophenol or 4,4'-dihydroxydiphenyl ether) using a weak base like potassium carbonate. This phenoxide then acts as a nucleophile, attacking an electron-deficient aromatic ring activated by a sulfonyl group (e.g., a dihalogenated diphenylsulfone), displacing a halide to form the ether linkage. researchgate.netnih.gov
A more direct condensation involves reacting a pre-formed diaryl ether, such as 4,4'-oxydianiline, with an appropriate sulfonyl-containing molecule like 4-aminophenyl sulfone, under conditions that facilitate the formation of the sulfonylaniline bond.
Mechanistic Studies of Reactions Involved in 4,4'-Oxybis[p-(phenylsulfonylaniline)] Synthesis
Understanding the underlying mechanisms of the synthetic reactions is crucial for optimizing yield and purity.
Elucidation of Reaction Kinetics and Rate-Determining Steps
Kinetic studies of the sulfonylation of anilines by benzenesulfonyl chlorides in various solvents indicate that the reaction follows a second-order rate law. researchgate.net The reaction rate is significantly influenced by the solvent's properties. Specifically, the solvent's ability to act as a hydrogen-bond donor (HBD) plays a dominant role in the solvation process around the aniline's amino group, thereby altering the reaction rate. researchgate.net The rates in pure solvents were observed to be in the order of water > methanol > propan-2-ol > ethyl acetate (B1210297). researchgate.net
For the rearrangement of arylsulfamates, mechanistic studies propose that sulfur trioxide is released from the N-sulfamate under thermal conditions. This is followed by an intermolecular electrophilic aromatic substitution (SEAr) reaction with the aniline to form the C-sulfonate product, preferentially at the para position. nih.gov
| Reaction | Kinetic Profile | Influencing Factors | Proposed Rate-Determining Step |
| Sulfonylation of Aniline | Second-order kinetics. researchgate.net | Solvent HBD properties, Substituents on aniline. researchgate.net | Bimolecular nucleophilic attack of aniline on the sulfonyl chloride. researchgate.net |
| Arylsulfamate Rearrangement | N/A | Temperature, Counterion. nih.gov | Thermal release of SO₃ from the N-sulfamate intermediate. nih.gov |
Investigation of Catalytic Systems for Enhanced Synthesis
The efficiency of synthesizing the precursors and the final compound can be significantly improved through catalysis.
For Sulfonylation: Visible-light photoredox catalysis has emerged as a mild and efficient method for coupling aniline derivatives with sulfinate salts. rsc.org
For Ether Linkage Formation: Copper catalysts are employed in the synthesis of 4,4'-oxybis(iodobenzene) from 1,4-diiodobenzene, which is a precursor for 4,4'-oxydianiline. google.com
For C-N Coupling/Amination: Palladium (Pd/C) and Copper (CuI) catalysts are effective for aryl amination reactions, which are relevant for synthesizing aniline-based precursors. organic-chemistry.org
For Sulfonamide-like Synthesis: Calcium triflimide (Ca(NTf₂)₂) has been shown to activate sulfonimidoyl fluorides for reaction with anilines, proceeding with an inversion of configuration at the sulfur atom. nih.gov
Advanced Synthetic Strategies and Process Optimization for 4,4'-Oxybis[p-(phenylsulfonylaniline)]
Modern synthetic efforts focus on improving efficiency, reducing environmental impact, and enabling large-scale production. Advanced strategies include the adoption of milder reaction conditions, such as the photoredox-catalyzed sulfonylation, to avoid the harsh reagents and high temperatures of classical methods. rsc.org
Process optimization is evident in the synthesis of the 4,4'-oxydianiline precursor, where a method has been developed for mass production that proceeds through an amination step without requiring a separate, intermediate purification of the 4,4'-oxybis(iodobenzene) intermediate. google.com In the context of related polymer synthesis, reaction conditions are carefully controlled. For example, condensation polymerizations are often run in high-boiling aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide, with an azeotroping agent like toluene (B28343) to remove water and drive the reaction to completion. nih.gov Temperature control is critical, with typical reaction temperatures ranging from 80°C to 170°C. nih.gov The final product is often isolated by precipitation into a non-solvent like isopropanol (B130326) or methanol, followed by washing and drying. chemicalbook.comnih.gov
Green Chemistry Approaches to Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex organic molecules, including 4,4'-Oxybis[p-(phenylsulfonylaniline)] and its polymeric analogs. These approaches aim to reduce the environmental impact of chemical processes by using less hazardous solvents, renewable starting materials, and more efficient catalytic systems.
One promising green approach is the use of ionic liquids as both the catalyst and a co-solvent in the polymerization reaction. Ionic liquids, which are salts with low melting points, can offer several advantages over traditional volatile organic solvents, including low vapor pressure, high thermal stability, and the potential for recyclability. For instance, the use of ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF₆]) has been shown to significantly shorten the reaction time for the synthesis of polyether sulfones from 4,4'-dichlorodiphenyl sulfone and 4,4'-dihydroxydiphenyl sulfone. google.com This indicates a potential for a more energy-efficient and thus greener synthesis of 4,4'-Oxybis[p-(phenylsulfonylaniline)].
Another key aspect of green chemistry is the development of catalyst-free reaction conditions. While challenging for this specific type of condensation, research into catalyst-free sulfonylation reactions of activated alkenes with sulfonyl hydrazides in water points towards the future possibility of eliminating metal or base catalysts in related syntheses. nih.gov Such advancements would simplify purification processes and reduce waste generation.
The use of water as a solvent is a primary goal in green chemistry. While the synthesis of 4,4'-Oxybis[p-(phenylsulfonylaniline)] typically requires aprotic polar solvents, research on nucleophilic aromatic substitution reactions in water for other systems offers a potential future direction.
The following table summarizes some green chemistry approaches relevant to the synthesis of diaryl ether sulfones.
| Green Approach | Reagents/Conditions | Advantages |
| Ionic Liquid Catalysis | Ionic liquids (e.g., [BMIM][PF₆]) | Shorter reaction times, potential for catalyst recycling, reduced use of volatile organic compounds (VOCs). google.com |
| Alternative Solvents | N-methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc) | High boiling points allow for necessary reaction temperatures; however, efforts are ongoing to replace them with more benign alternatives. |
| Catalyst-Free Systems | Under investigation for related sulfone syntheses | Elimination of catalyst simplifies purification and reduces waste. nih.gov |
Scale-Up Considerations and Industrial Relevance
The industrial production of 4,4'-Oxybis[p-(phenylsulfonylaniline)] and, more broadly, poly(ether sulfone)s, requires careful consideration of several factors to ensure a safe, efficient, and economically viable process. The synthesis is typically performed in large, stirred-tank reactors under an inert atmosphere, such as nitrogen, to prevent side reactions.
A critical aspect of the scale-up is the management of byproducts, particularly water, which is formed during the reaction of the bisphenate with the dihalide. The presence of water can hinder the reaction and limit the molecular weight of the resulting polymer. To address this, a common industrial practice is the use of azeotropic distillation. A solvent like toluene is often added to the reaction mixture to form an azeotrope with water, which is then continuously removed from the reactor, driving the reaction to completion. nih.gov
Temperature control is another crucial parameter. The polymerization is typically carried out at elevated temperatures, often in the range of 160-180°C, to achieve a reasonable reaction rate. nih.govmdpi.com On an industrial scale, maintaining a uniform temperature throughout the large reactor volume is essential to ensure consistent product quality.
The choice of solvent is also a significant consideration for industrial applications. While solvents like NMP and DMAc are effective for this type of synthesis, their high boiling points and potential health and environmental concerns necessitate robust solvent recovery and recycling systems to minimize costs and environmental impact.
The purification of the final product is another key step. In the case of polymeric materials, the viscous polymer solution is typically precipitated in a non-solvent, such as isopropanol or water, followed by washing and drying. nih.gov For a discrete compound like 4,4'-Oxybis[p-(phenylsulfonylaniline)], crystallization would be the preferred method of purification to achieve the high purity required for its applications.
The table below outlines some of the key considerations for the industrial-scale synthesis of diaryl ether sulfones.
| Parameter | Industrial Consideration | Typical Conditions/Solutions |
| Reactor | Large-scale, stirred-tank reactors with inert atmosphere capability. | Glass-lined or stainless steel reactors with nitrogen blanketing. |
| Water Removal | Crucial for driving the reaction to completion and achieving high molecular weight in polymers. | Azeotropic distillation with a co-solvent like toluene. nih.gov |
| Temperature Control | Maintaining a consistent reaction temperature is vital for product quality. | Jacketed reactors with precise temperature control systems. Typical range: 160-180°C. nih.govmdpi.com |
| Solvent Management | Use of high-boiling aprotic polar solvents requires efficient recovery and recycling. | Solvents like NMP and DMAc are common. nih.gov |
| Product Isolation | Efficient separation and purification of the final product. | For polymers: precipitation followed by washing and drying. nih.gov For small molecules: crystallization. |
Molecular Structure and Conformational Analysis of 4,4 Oxybis P Phenylsulfonylaniline
Advanced Spectroscopic Characterization of 4,4'-Oxybis[p-(phenylsulfonylaniline)]
The precise determination of the molecular structure of 4,4'-Oxybis[p-(phenylsulfonylaniline)] relies on a combination of sophisticated spectroscopic methods. Each technique provides unique insights into the connectivity and chemical environment of the atoms within the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 4,4'-Oxybis[p-(phenylsulfonylaniline)], ¹H and ¹³C NMR spectroscopy would provide definitive evidence for the arrangement of its constituent parts.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a series of multiplets in the aromatic region, typically between 6.5 and 8.0 ppm. The protons on the aniline (B41778) rings would likely appear at the lower end of this range, influenced by the electron-donating amino group. Conversely, the protons on the phenyl rings attached to the sulfonyl groups would be shifted downfield due to the strong electron-withdrawing nature of the SO₂ group. The integration of these signals would correspond to the number of protons in each distinct chemical environment.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, with distinct signals for each unique carbon atom in the molecule. The carbons of the aromatic rings would appear in the typical range of 110-160 ppm. The carbons directly attached to the oxygen, nitrogen, and sulfur atoms would exhibit characteristic chemical shifts, providing further confirmation of the molecular structure.
While specific, publicly available high-resolution NMR data for 4,4'-Oxybis[p-(phenylsulfonylaniline)] is not readily found in the searched literature, the expected spectral characteristics can be inferred from the known effects of the functional groups present in the molecule.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of 4,4'-Oxybis[p-(phenylsulfonylaniline)] would be expected to display characteristic absorption bands. The N-H stretching vibrations of the primary amine groups would appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The S=O stretching vibrations of the sulfonyl groups would give rise to strong absorptions around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The C-O-C stretching of the ether linkage would be observed in the 1270-1200 cm⁻¹ region. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1600-1450 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the aromatic rings and the S=O groups would be expected to produce strong Raman signals.
Detailed experimental IR and Raman spectra for this specific compound are not widely published.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For 4,4'-Oxybis[p-(phenylsulfonylaniline)], HRMS would confirm the molecular formula of C₂₄H₂₀N₂O₅S₂ by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, showing the loss of specific fragments such as the aniline or phenylsulfonyl moieties, further corroborating the proposed structure.
X-ray Crystallography for Atomic-Level Structural Elucidation of 4,4'-Oxybis[p-(phenylsulfonylaniline)]
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and torsional angles.
Single-Crystal Growth Techniques and Crystallization Conditions
To perform X-ray crystallographic analysis, a high-quality single crystal of 4,4'-Oxybis[p-(phenylsulfonylaniline)] is required. The growth of suitable crystals can be a challenging process, often involving the slow evaporation of a solvent from a saturated solution of the compound. Given its likely low solubility in many common solvents, a systematic screening of various organic solvents and solvent mixtures at different temperatures would be necessary. Techniques such as vapor diffusion or slow cooling of a saturated solution could also be employed. The specific conditions, including the choice of solvent, concentration, and temperature, would need to be empirically determined.
Diffraction Data Acquisition and Refinement Protocols
Once a suitable single crystal is obtained, it would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a set of reflections with varying intensities, would be collected. This data is then processed to determine the unit cell dimensions and the space group of the crystal. The crystal structure is subsequently solved using direct methods or Patterson methods and refined using least-squares procedures. This refinement process adjusts the atomic coordinates and thermal parameters to achieve the best possible agreement between the observed and calculated diffraction intensities, ultimately yielding a detailed and accurate three-dimensional model of the molecule.
Despite the power of this technique, no published X-ray crystal structures for 4,4'-Oxybis[p-(phenylsulfonylaniline)] were identified in the conducted searches.
In-Depth Analysis of 4,4'-Oxybis[p-(phenylsulfonylaniline)] Remains Elusive Due to Scarcity of Scientific Data
A comprehensive review of available scientific literature reveals a significant lack of in-depth research into the molecular structure and computational analysis of the chemical compound 4,4'-Oxybis[p-(phenylsulfonylaniline)]. Despite its identification and relevance as a process-related impurity in the synthesis of the antibiotic Dapsone, detailed investigations into its fundamental physicochemical properties, as requested, are not publicly documented.
The specified examination of its molecular geometry, including precise bond lengths, bond angles, and torsion angles, which would typically be determined through techniques like X-ray crystallography, has not been found in published research. Consequently, a thorough analysis of its intermolecular interactions, crucial for understanding its solid-state behavior, cannot be provided.
Furthermore, the application of computational chemistry approaches to elucidate the structure and dynamics of 4,4'-Oxybis[p-(phenylsulfonylaniline)] appears to be an unchartered area of research. Searches for quantum mechanical (QM) calculations to define its electronic structure and bonding, molecular dynamics (MD) simulations to explore its conformational landscape, and Density Functional Theory (DFT) studies to investigate its spectroscopic properties have yielded no specific results for this compound.
While general information regarding its molecular formula (C₂₄H₂₀N₂O₅S₂) and molecular weight is available, the specific, detailed research findings required to populate the requested analytical sections are absent from the scientific record. The available information is largely confined to chemical supplier databases and brief mentions in the context of pharmaceutical quality control.
Without primary research data from experimental or computational studies, a scientifically accurate and detailed article on the "" and its associated computational analyses cannot be generated at this time. Further empirical research is required to provide the foundational data for such an article.
Chemical Reactivity and Derivative Chemistry of 4,4 Oxybis P Phenylsulfonylaniline
Functional Group Transformations and Derivatization Strategies
The derivatization of 4,4'-Oxybis[p-(phenylsulfonylaniline)] is principally centered on the reactivity of its two terminal primary amine groups, with the ether and sulfone linkages providing a stable, yet influential, backbone.
The primary aromatic amine groups are the most reactive sites for derivatization, readily participating in reactions common to anilines. The most significant of these is polycondensation, a process that forms the basis for synthesizing high-performance polymers like aromatic polyamides (aramids) and polyimides.
In this strategy, the diamine serves as a monomer that reacts with a comonomer containing at least two acyl groups, such as a dicarboxylic acid or its more reactive derivatives (e.g., diacid chlorides). The reaction proceeds via nucleophilic acyl substitution, where the nitrogen of the amine group attacks the carbonyl carbon of the acyl group, forming a stable amide bond and eliminating a small molecule like water or HCl. mdpi.com This process, repeated across both functional ends of the monomers, results in the formation of a long-chain polyamide. Aromatic polyamides derived from monomers containing ether and sulfone linkages are known for their exceptional thermal stability and mechanical properties. tandfonline.comresearchgate.net
Other potential, though less explored for this specific molecule, reactions of the amine moieties include:
Diazotization: Treatment with nitrous acid to form a bis-diazonium salt, which can then be used in various coupling reactions. A study on the synthesis of Dapsone impurities involved a controlled mono-diazotization of Dapsone itself, followed by functionalization, demonstrating the viability of this reaction on a similar core structure. scirea.org
Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases).
Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides to produce secondary or tertiary amines and simple amides, respectively.
The diaryl sulfone (-SO₂-) and phenyl ether (-O-) linkages that form the backbone of the molecule are significantly more stable and less reactive than the amine groups.
Diaryl Sulfone Group: This group is chemically robust due to the high oxidation state of sulfur and the strength of the sulfur-carbon and sulfur-oxygen bonds. It is generally inert to the conditions used for amine modifications. While theoretically possible, reduction of the sulfone to a sulfide (B99878) would require potent reducing agents and harsh conditions. The sulfone group is a key contributor to the high thermal stability of polymers derived from such monomers. knu.ac.kr Modern synthetic methods for creating diaryl sulfones often involve transition-metal-catalyzed coupling or reactions with SO₂ surrogates, highlighting the stability of the pre-formed linkage. organic-chemistry.orgchemistryviews.orgnanomaterchem.com
Phenyl Ether Linkage: The C-O-C ether bond between the two phenyl rings is also highly stable, resistant to a wide range of chemical conditions. Its primary role in derivatives is to impart flexibility into the polymer chain, which disrupts rigid packing and can improve the solubility and processability of the resulting materials. tandfonline.com Cleavage of such bonds typically requires specialized catalytic systems, such as those used in lignin (B12514952) disassembly, and is not a conventional strategy for derivatization. cleanchemlab.com
Synthesis and Characterization of Novel Derivatives and Analogs of 4,4'-Oxybis[p-(phenylsulfonylaniline)]
While specific studies detailing the synthesis of derivatives from 4,4'-Oxybis[p-(phenylsulfonylaniline)] are not prevalent in the literature, extensive research on analogous diamines provides a clear blueprint for the design and characterization of potential derivatives, particularly high-performance polyamides.
The design of polymers using monomers structurally similar to 4,4'-Oxybis[p-(phenylsulfonylaniline)] is guided by established structure-property principles. The goal is often to achieve a superior balance of thermal stability, mechanical strength, and processability (i.e., solubility).
Thermal and Mechanical Properties: The rigidity of the aromatic rings and the strong, polar sulfone groups are primary contributors to high glass transition temperatures (Tg), excellent thermal stability, and high mechanical strength in the resulting polymers. researchgate.netknu.ac.kr
Solubility and Processability: A major challenge with high-performance aromatic polymers is their often poor solubility and high melting points, which makes them difficult to process. nih.gov The inclusion of flexible ether linkages in the polymer backbone, as is present in the title compound, is a key strategy to enhance solubility and lower the Tg, thereby improving processability without significantly compromising thermal stability. tandfonline.com The use of unsymmetrical monomers can further disrupt chain packing and enhance solubility. nih.gov
Therefore, polyamides derived from 4,4'-Oxybis[p-(phenylsulfonylaniline)] would be anticipated to be amorphous polymers with high thermal stability, good mechanical properties, and enhanced solubility in aprotic polar solvents compared to aramids lacking the ether linkage.
The successful synthesis and structure of polyamide derivatives are confirmed using a combination of spectroscopic and analytical techniques. Based on studies of analogous polymers, the following characterizations would be typical. mdpi.comtandfonline.comresearchgate.netmdpi.com
FT-IR Spectroscopy: The formation of the polyamide is confirmed by the appearance of characteristic amide absorption bands, including N-H stretching around 3300 cm⁻¹ and the amide I band (C=O stretching) near 1650-1660 cm⁻¹. The disappearance of signals corresponding to the primary amine would also be noted. mdpi.com
Thermal Analysis: Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the polymer, identifying the onset temperature of decomposition (Td). Differential Scanning Calorimetry (DSC) is employed to determine the glass transition temperature (Tg), a key indicator of the material's service temperature. researchgate.net
Table 1: Properties of Analogous Aromatic Polyamides Containing Ether and/or Sulfone Linkages
Data sourced from analogous systems for illustrative purposes. tandfonline.comresearchgate.net
Mechanistic Investigations of Derivative Formation and Reactivity
The primary mechanism for forming the most significant derivatives—polyamides—is nucleophilic acyl substitution . This is a well-understood, two-step process that occurs at the carbonyl group of the diacid or diacid chloride comonomer. vanderbilt.edumasterorganicchemistry.comlibretexts.org
Nucleophilic Addition: The reaction initiates with the attack of a lone pair of electrons from the nitrogen atom of the amine group on the electrophilic carbonyl carbon of the acyl chloride. This addition step breaks the C=O π bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. vanderbilt.edulibretexts.org
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the C=O π bond. Concurrently, the leaving group (e.g., a chloride ion in the case of an acyl chloride) is expelled. vanderbilt.edumasterorganicchemistry.com A proton is subsequently lost from the nitrogen atom (typically transferred to a base or another amine molecule) to yield the neutral, stable amide linkage.
This sequence of addition-elimination is the fundamental bond-forming reaction in the polycondensation process. weebly.com The reaction's favorability is driven by the fact that the incoming amine is a sufficiently strong nucleophile and the departing group (like chloride) is a weak base and thus a good leaving group. When using a dicarboxylic acid directly, a catalyst or heat is typically required to convert the hydroxyl group into a better leaving group.
Table 2: List of Mentioned Chemical Compounds
Polymer Science and Advanced Materials Applications of 4,4 Oxybis P Phenylsulfonylaniline
Role of 4,4'-Oxybis[p-(phenylsulfonylaniline)] as a Key Monomer in High-Performance Polymers
The primary role of 4,4'-Oxybis[p-(phenylsulfonylaniline)] in polymer chemistry is to serve as a difunctional monomer, specifically an aromatic diamine. Its two primary amine groups (—NH₂) are reactive sites that allow it to be incorporated into long polymer chains through polycondensation reactions.
The amine functional groups of 4,4'-Oxybis[p-(phenylsulfonylaniline)] are central to its use in synthesizing two major classes of high-performance thermoplastics: poly(amido-sulfone)s and polyimides.
Polyamido Polysulfones: These polymers are synthesized by reacting the diamine monomer with an aromatic diacid chloride via low-temperature solution polycondensation. The reaction forms recurring amide linkages (–CONH–) in the polymer backbone. tue.nl The resulting polymer structure inherently contains both amide and sulfone groups, combining the properties of both polyamides and polysulfones.
Polyimides: The synthesis of polyimides from 4,4'-Oxybis[p-(phenylsulfonylaniline)] typically follows a two-step process. mdpi.com First, the diamine is reacted with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) (PAA) precursor. nih.govrsc.org Subsequently, this PAA is converted into the final polyimide through thermal or chemical imidization, a process that creates the characteristic stable imide ring structure. rsc.org A variety of dianhydrides can be used to tailor the final properties of the polyimide. core.ac.uk
The formation of both poly(amido-sulfone)s and polyimides from 4,4'-Oxybis[p-(phenylsulfonylaniline)] proceeds via a step-growth polycondensation mechanism. tue.nlnih.gov In this mechanism, the polymer chain grows stepwise as monomers, dimers, and oligomers react with each other.
Kinetic studies are essential for controlling the polymerization process and the final properties of the polymer, such as molecular weight and structural regularity. These studies typically involve monitoring the reaction's progress under various conditions, such as different temperatures and monomer concentrations. Techniques like differential scanning calorimetry (DSC) can be employed to study polymerization kinetics by measuring the heat released during the reaction, which allows for the calculation of kinetic parameters like activation energy. nih.gov The rate of polymerization can be influenced by factors like the reactivity of the monomers and the presence of catalysts. mdpi.com For polyimides, the kinetics of the imidization step are particularly crucial as they affect the final film properties.
Structure-Property Relationships in Polymers Derived from 4,4'-Oxybis[p-(phenylsulfonylaniline)]
The chemical structure of the 4,4'-Oxybis[p-(phenylsulfonylaniline)] monomer directly dictates the physical and chemical properties of the resulting polymers.
The combination of rigid and flexible elements within the monomer's structure imparts an excellent balance of properties to the derived polymers.
Thermal Stability: The high thermal stability of these polymers is primarily due to the presence of rigid aromatic rings and polar sulfone (–SO₂–) groups in the backbone. mdpi.comnih.gov These groups restrict the rotational freedom of the polymer chains, leading to very high glass transition temperatures (Tg), often exceeding 250°C. rsc.orgresearchgate.netrsc.org Polymers with high Tg values retain their mechanical integrity at elevated temperatures. mdpi.com
Mechanical Strength: The rigid, aromatic nature of the polymer backbone leads to high tensile strength and modulus. mdpi.commdpi.com In poly(amido-sulfone)s, the ability of the amide groups to form strong hydrogen bonds between polymer chains further enhances stiffness and strength. tue.nl The ether linkage (–O–) in the monomer introduces a degree of flexibility into the otherwise rigid polymer chain, which can improve toughness and processability without significantly compromising thermal performance. taylorfrancis.com
| Polymer Type | Glass Transition Temp. (Tg) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Reference |
|---|---|---|---|---|
| Polysulfone (PSU) | ~190-200°C | ~70 MPa | ~2.5 GPa | mdpi.com |
| Polyetherimide (PEI, e.g., Ultem) | ~217°C | 105 MPa | 3.2 GPa | |
| Sulfone-Containing Polyimide (BTDA-based) | ~276°C | 114.19 MPa | 3.23 GPa | mdpi.com |
| Fluorinated Sulfone-Containing Polyimide | 259-281°C | Not specified | Not specified | rsc.org |
The robust architecture of the polymer backbone makes these materials highly resistant to hydrolysis and to attack by aqueous solutions of many acids and bases. solvay.com They also show good resistance to aliphatic hydrocarbons. However, the presence of polar groups can make them susceptible to certain low-polar organic solvents, and aromatic hydrocarbons may cause degradation. solvay.com Chlorinated hydrocarbons are also known to attack many sulfone-based resins. solvay.com
| Chemical Class | Resistance Rating |
|---|---|
| Aqueous Acids (Inorganic) | Excellent |
| Aqueous Bases (Inorganic) | Excellent |
| Aliphatic Hydrocarbons | Good to Excellent |
| Aromatic Hydrocarbons | Poor to Fair |
| Ketones & Esters (Oxygenated) | Poor to Fair |
| Chlorinated Hydrocarbons | Poor |
Based on data from Solvay for sulfone polymers. solvay.com
Advanced Applications of 4,4'-Oxybis[p-(phenylsulfonylaniline)]-Based Materials
The exceptional combination of high-temperature stability, mechanical robustness, and good chemical resistance makes polymers derived from 4,4'-Oxybis[p-(phenylsulfonylaniline)] suitable for a variety of advanced applications.
Aerospace and Automotive: These polymers are used as lightweight, high-strength composites and adhesives in the aerospace and automotive industries, where materials must withstand extreme temperatures and mechanical stress. core.ac.uktaylorfrancis.com
Membranes: Their excellent film-forming properties and stability make them ideal for manufacturing membranes for gas separation, pervaporation, and water filtration. mdpi.com
Microelectronics: Due to their high thermal stability and excellent dielectric (electrically insulating) properties, polyimides based on this monomer are used as films for flexible printed circuits, protective layers, and insulators in the microelectronics industry. mdpi.comcore.ac.ukmdpi.comresearchgate.net
Engineering Plastics for Extreme Environments (e.g., Aerospace, Automotive)
Polymers derived from 4,4'-Oxybis[p-(phenylsulfonylaniline)] and its analogs are prime candidates for engineering plastics in extreme environments, such as those encountered in the aerospace and automotive industries. nih.gov The inherent thermal stability and mechanical strength of these materials allow them to maintain their structural integrity and performance under high temperatures and significant mechanical stress. arxiv.org The incorporation of aromatic and benzene (B151609) rings, along with functional groups like -CF3, contributes to these desirable properties. pusan.ac.kr
In the aerospace sector, these polymers are utilized in components that require a combination of low weight, high strength, and resistance to UV and solar radiation. pusan.ac.kr For instance, polyimide foams, known for their low thermal conductivity and high glass transition temperatures, are ideal for insulating satellite structures. qau.edu.pk The automotive industry also benefits from these high-temperature-resistant plastics, particularly with the increasing demand for lightweight materials in electric vehicles to enhance efficiency and performance. nih.gov
Table 1: Comparative Thermal and Mechanical Properties of Analogous High-Performance Polymers
| Polymer System | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
|---|---|---|---|---|---|
| Polyamides from 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene | 203–268 | 456–472 (in N2) | 35–84 | 1.2–2.5 | 3–7 |
| Polyamides from 4,4ʹ-bis(4-carboxy methylene) biphenyl (B1667301) | 210–261 | 497–597 (in air) | - | - | - |
| Fluorinated Aromatic Polyimide Films | 346.3–351.6 | 541.8–596.7 (in air) | up to 326.7 | up to 8.4 | - |
| BPBTAB-X PIs | 223–254 | 395–491 | 55.3–85.9 | 0.827–1.076 | 6.1–6.7 |
Data sourced from studies on structurally similar polymer systems for comparative purposes.
Dielectric Materials and Insulators for Electronics
The excellent electrical insulating properties of polymers containing sulfonyl and ether linkages make them highly suitable for applications as dielectric materials in the electronics industry. arxiv.org Polyimides, in particular, are recognized for their role as interlayer dielectrics in flexible printed circuit boards and other electronic components due to their high thermal stability and good mechanical strength. arxiv.orgvt.edu
For high-speed and high-frequency electronic applications, materials with a low dielectric constant (low-k) and low dielectric loss are essential. The introduction of fluorine atoms and bulky groups into the polymer backbone are common strategies to reduce the dielectric constant. Research on polyetherimides derived from sulfone-containing diamines has demonstrated the potential to achieve low dielectric constants in the range of 2.4–2.7. arxiv.org
The following table presents dielectric property data for various polyimide systems, illustrating the range of performance achievable with modifications to the polymer structure.
Table 2: Dielectric Properties of Various Polyimide Systems
| Polymer System | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) | Breakdown Strength (MV/m) |
|---|---|---|---|
| BPBTAB-X PIs | 1.13–1.84 | - | - |
| Fluorinated Aromatic Polyimide Films | - | - | - |
| Copolymerized PI with polar/nonpolar groups | 4.2 (at 1000 Hz) | < 0.008 (at 1000 Hz) | up to 493 |
| Polyetherimides from PSNH2 and PFNH2 | 2.4–2.7 | - | - |
Data sourced from various research on different polyimide systems.
Development of Specialized Membranes for Separation Processes
Polyimides and polysulfones are extensively studied for the fabrication of membranes used in gas separation processes. These materials are attractive due to their good thermal and chemical stability, as well as their processability into films and hollow fibers. The performance of these membranes is determined by their permeability to different gases and their selectivity in separating them.
The molecular structure of the polymer plays a crucial role in its gas separation properties. For instance, incorporating bulky groups can hinder chain packing, leading to higher gas permeability. Conversely, rigid and compact structures can enhance selectivity. While specific performance data for membranes made directly from 4,4'-Oxybis[p-(phenylsulfonylaniline)]-based polymers is limited, research on analogous polyimide membranes provides an indication of their potential. For example, polyimides based on 6FDA dianhydride are known to exhibit high oxygen permeability.
The table below summarizes the gas separation performance of various polyimide membranes for different gas pairs.
Table 3: Gas Separation Performance of Selected Polyimide Membranes
| Polyimide System | Gas Pair | Permeability (Barrer) | Selectivity |
|---|---|---|---|
| 6FDA/DAPI | O2/N2 | 2.8 | 7.3 |
| Crown ether-based PI | CO2/N2 | - | 29.6 |
| Crown ether-based PI | CO2/CH4 | - | 46.6 |
| 6FDA-bisAPAF (precursor) | N2/CH4 | - | - |
| TR-PBO from 6FDA-bisAPAF | N2/CH4 | - | - |
Data is for various polyimide systems and is intended to be illustrative of the performance range.
Analytical Methodologies and Reference Standard Applications of 4,4 Oxybis P Phenylsulfonylaniline
Utilization as a Reference Standard for Impurity Profiling in Related Compounds
The availability of well-characterized reference standards is a cornerstone of pharmaceutical quality control. 4,4'-Oxybis[p-(phenylsulfonylaniline)] serves as a critical reference material for the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products.
Analytical Quality Control (AQC) and Quality Assurance (AQA) in Pharmaceutical and Chemical Industries
In the realms of Analytical Quality Control (AQC) and Quality Assurance (AQA), reference standards of known purity are indispensable for method validation and routine analysis. The use of 4,4'-Oxybis[p-(phenylsulfonylaniline)] as a reference standard ensures the reliability and consistency of analytical data generated for Dapsone batches. clearsynth.com It is employed in the development and validation of analytical methods, system suitability testing, and as a benchmark for identifying and quantifying this specific impurity in the final drug product. This practice is essential for maintaining batch-to-batch consistency and adhering to stringent quality specifications.
Regulatory Considerations for Impurity Standards (e.g., Abbreviated New Drug Application Filings)
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for the control of impurities in drug substances and drug products. For generic drug manufacturers submitting Abbreviated New Drug Applications (ANDAs), the thorough characterization and control of impurities are paramount. The FDA recommends that ANDA submissions include a detailed list of impurities and justification for their acceptance criteria.
The use of a specific reference standard like 4,4'-Oxybis[p-(phenylsulfonylaniline)], also known as Dapsone EP Impurity C, is crucial for meeting these regulatory expectations. clearsynth.comchemicea.com It enables applicants to accurately identify and quantify the impurity, thereby demonstrating control over the manufacturing process and ensuring the safety profile of the generic drug is comparable to the reference listed drug (RLD). The qualification of impurities, a process of acquiring and evaluating data to establish biological safety, often relies on the availability of such high-purity reference standards.
Development and Validation of Analytical Methods for 4,4'-Oxybis[p-(phenylsulfonylaniline)]
The development and validation of robust analytical methods are essential for the accurate detection and quantification of 4,4'-Oxybis[p-(phenylsulfonylaniline)]. These methods must be specific, sensitive, accurate, and precise to ensure reliable impurity profiling.
Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography)
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of 4,4'-Oxybis[p-(phenylsulfonylaniline)] due to its high resolution and sensitivity for non-volatile compounds. Several stability-indicating HPLC methods have been developed for the determination of Dapsone and its related impurities.
A typical reversed-phase HPLC (RP-HPLC) method involves a C18 column with a gradient elution system. The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid) and an organic modifier like acetonitrile. Detection is commonly performed using a UV detector at wavelengths such as 254 nm or 295 nm, where Dapsone and its impurities exhibit significant absorbance. The validation of these HPLC methods is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters like linearity, precision, accuracy, specificity, and robustness.
| Parameter | Typical Value/Range | Source |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | N/A |
| Mobile Phase | Acetonitrile/Water or Acetonitrile/Buffer (e.g., Ammonium Acetate, Formic Acid) | N/A |
| Detection | UV at 254 nm or 295 nm | N/A |
| Flow Rate | 1.0 mL/min | N/A |
| Linearity (r²) | > 0.999 | N/A |
| Accuracy (% Recovery) | 98-102% | N/A |
Gas Chromatography (GC) is generally less suitable for the direct analysis of 4,4'-Oxybis[p-(phenylsulfonylaniline)] due to the compound's high molecular weight and low volatility, which would require high temperatures that could lead to thermal degradation. While GC methods are established for more volatile related compounds like anilines and diaryl ethers, their application to this specific impurity would likely necessitate derivatization to increase its volatility and thermal stability. nih.govyoutube.com However, specific GC methods for 4,4'-Oxybis[p-(phenylsulfonylaniline)] are not prominently reported in the literature, underscoring the preference for liquid chromatographic techniques.
Spectrophotometric and Potentiometric Titration Techniques
Spectrophotometric methods , particularly UV-Visible spectrophotometry, offer a simpler and more cost-effective approach for the quantification of aromatic compounds. While a specific UV-Vis method for the isolated 4,4'-Oxybis[p-(phenylsulfonylaniline)] is not extensively detailed, the principle can be applied. Dapsone, the parent compound, exhibits absorption maxima around 261 nm and 295 nm in alcohol. nih.gov A spectrophotometric method for this impurity would involve determining its specific absorption maximum (λmax) and developing a calibration curve in a suitable solvent. However, this method lacks the specificity of chromatographic techniques and is susceptible to interference from other UV-absorbing species in a mixture. researchgate.net
Potentiometric titration is a classic analytical technique that can be applied to the analysis of compounds with acidic or basic functional groups. Given the presence of primary aromatic amine groups in 4,4'-Oxybis[p-(phenylsulfonylaniline)], a non-aqueous acid-base titration could be a viable quantitative method. This would typically involve dissolving the sample in a non-aqueous solvent and titrating with a standardized solution of a strong acid, such as perchloric acid. The endpoint is determined by monitoring the potential change with a suitable electrode system. While methods for the potentiometric titration of sulfonamides and aromatic amines have been reported, specific validated procedures for this particular impurity are not widely available.
Detection and Quantification in Complex Matrices
The primary "complex matrix" in which 4,4'-Oxybis[p-(phenylsulfonylaniline)] is analyzed is the Dapsone drug substance or its pharmaceutical formulations. The aforementioned HPLC methods are specifically designed for this purpose. The development of stability-indicating methods is crucial, as it ensures that the analytical procedure can separate the main component (Dapsone) and all its potential impurities and degradation products, allowing for accurate quantification of each.
The validation of these methods includes demonstrating specificity by analyzing placebo formulations and stressed samples (subjected to acid, base, oxidation, heat, and light) to ensure that there is no interference with the quantification of 4,4'-Oxybis[p-(phenylsulfonylaniline)]. The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the method for detecting and quantifying trace levels of the impurity.
Future Research Trajectories and Emerging Paradigms for 4,4 Oxybis P Phenylsulfonylaniline Research
Exploration of Novel Synthetic Pathways and Sustainable Production Methods
The advancement of chemical synthesis is moving towards more sustainable and efficient methodologies. For 4,4'-Oxybis[p-(phenylsulfonylaniline)], a compound with applications in high-performance polymers, future research is poised to pivot from traditional synthesis routes to greener alternatives.
Current synthesis often involves classical methods like aromatic sulfonylation and the oxidation of sulfide (B99878) precursors. thieme-connect.com These methods, while effective, can rely on harsh reagents and produce significant waste. thieme-connect.comjocpr.com The principles of green chemistry—such as maximizing atom economy, using safer solvents, and reducing energy consumption—are guiding the next generation of synthetic strategies. jocpr.comresearchgate.net
Future research will likely focus on several key areas:
Catalytic Processes: The development of novel catalysts can lead to more efficient and selective reactions. researchgate.net This includes exploring air- and moisture-stable catalysts, such as the Pd-NHC (N-heterocyclic carbene) precatalysts used in related acylation reactions, which could be adapted for sulfone synthesis. rsc.org
Greener Solvents: A significant push in pharmaceutical and chemical manufacturing is the replacement of hazardous solvents like N-methylpyrrolidinone (NMP) and dichloromethane (B109758) (DCM) with bio-based or less toxic alternatives such as Cyrene or even water. jocpr.comresearchgate.netacs.org Research into the solubility and reactivity of 4,4'-Oxybis[p-(phenylsulfonylaniline)] precursors in these green solvents is a critical next step.
Alternative Reagents: Moving away from traditional sulfonyl chlorides towards more stable and less hazardous starting materials is a key goal. thieme-connect.com This could involve using sulfonamides or exploring three-component reactions based on sulfur dioxide to build the sulfone bridge. thieme-connect.com
Interactive Table 1: Comparison of Synthetic Methodologies for Aryl Sulfone Production
| Methodology | Traditional Approach | Future Green Chemistry Approach | Potential Benefits of Green Approach |
| Catalysis | Often relies on stoichiometric Lewis or Brønsted acids. | Development of reusable, highly selective solid-acid or metal-based catalysts. researchgate.net | Reduced waste, easier product purification, lower catalyst loading. |
| Solvents | Use of chlorinated hydrocarbons (e.g., DCM) or polar aprotic solvents (e.g., NMP). researchgate.net | Bio-based solvents (e.g., Cyrene), supercritical CO2, or water. jocpr.com | Reduced environmental impact, improved worker safety, easier disposal. |
| Reagents | Use of reactive and potentially hazardous sulfonyl chlorides. thieme-connect.com | Stable sulfonamides, sulfinate salts, or direct C-H functionalization. thieme-connect.com | Improved safety, wider functional group tolerance, higher atom economy. researchgate.net |
| Energy Input | Often requires high temperatures and prolonged reaction times. | Microwave-assisted synthesis, sonochemistry, or flow chemistry. researchgate.net | Faster reactions, lower energy consumption, improved process control. |
Integration of Advanced Characterization Techniques for In Situ and Operando Studies
To truly understand and optimize the performance of materials derived from 4,4'-Oxybis[p-(phenylsulfonylaniline)], particularly in polymer applications, researchers are moving beyond simple post-synthesis characterization. The integration of in situ and operando techniques, which monitor materials under real-time, operational conditions, is a key future direction. youtube.com
When this compound is used as a monomer in high-performance polymers, its curing process is critical to the final material's properties. researchgate.net Techniques that can probe the intricate coupling of resin rheology, mass transfer, and curing kinetics are invaluable. researchgate.net For instance, in situ monitoring of the polymerization and curing of resins can reveal crucial information about the reaction kinetics and the development of the polymer network's morphology. researchgate.neticm.edu.pl Electrochemical Impedance Spectroscopy (EIS) has been successfully used to monitor the underwater curing of epoxy coatings, a method that could be adapted to study polymers incorporating 4,4'-Oxybis[p-(phenylsulfonylaniline)]. mdpi.com
Future research will benefit from a multi-modal approach, combining various techniques to gain a holistic understanding.
Interactive Table 2: Advanced In Situ/Operando Techniques for Polymer Analysis
| Technique | Information Gained | Relevance to 4,4'-Oxybis[p-(phenylsulfonylaniline)] Polymers |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Monitors changes in chemical functional groups in real-time. ethz.ch | Tracking the consumption of reactive amine and sulfone groups during polymerization and curing. |
| Rheology | Measures changes in viscosity and viscoelastic properties. ethz.ch | Determining gelation point, pot life, and the evolution of mechanical properties during curing. researchgate.net |
| Dielectric Analysis (DEA) | Tracks changes in ion viscosity and dipole movement. | Monitoring the degree of cure and cross-linking by measuring changes in the material's electrical properties. mdpi.com |
| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with chemical reactions. | Quantifying the extent of reaction, cure kinetics, and identifying thermal transitions like the glass transition temperature (Tg). icm.edu.pl |
| X-ray Scattering (SAXS/WAXS) | Probes the evolution of nanoscale morphology and crystalline structure. | Understanding the development of phase separation in copolymers or the formation of ordered domains during processing. acs.org |
Rational Design and Synthesis of Functionalized Derivatives for Tailored Applications
The core structure of 4,4'-Oxybis[p-(phenylsulfonylaniline)] offers a robust scaffold that can be systematically modified to create a family of derivatives with tailored properties. This "rational design" approach allows scientists to fine-tune the final material's characteristics by strategically altering the monomer's molecular structure. ethz.chacs.org
The goal is to establish clear structure-property relationships, which are essential for developing high-performance materials for specific applications. tennessee.edu For example, in sulfonated polyimides used for fuel cell membranes, the position and sequence of sulfonate groups dramatically affect ion conductivity and phase separation. nih.gov Similarly, modifying the backbone of conjugated polymers influences their photovoltaic properties. acs.org
Future research will focus on synthesizing derivatives of 4,4'-Oxybis[p-(phenylsulfonylaniline)] to optimize properties such as:
Processability: Introducing flexible linkages or bulky side groups to improve solubility in common solvents.
Thermal Stability: Incorporating aromatic, heterocyclic, or cross-linking moieties to increase the glass transition temperature (Tg) and decomposition temperature.
Mechanical Properties: Designing structures that enhance toughness and modulus, potentially through controlled hydrogen bonding or cross-link density. tennessee.edu
Optical/Electronic Properties: Adding chromophores or electronically active groups to create materials for optical or microelectronic applications.
Interactive Table 3: Rational Design Strategies for Functionalized Derivatives
| Target Property | Design Strategy | Example Functional Group/Modification | Potential Application |
| Enhanced Solubility | Introduce flexible ether linkages or bulky, non-polar side chains. | Propylene oxide linkages, tert-butyl groups. | Solution-castable films, coatings. |
| Increased Thermal Stability | Incorporate rigid aromatic structures or cross-linkable sites. | Naphthalene or biphenyl (B1667301) units, ethynyl (B1212043) or maleimide (B117702) end-caps. | High-temperature aerospace composites, adhesives. |
| Controlled Ionic Conductivity | Add sulfonic acid (-SO3H) groups at specific locations. acs.orgnih.gov | Sulfonation of the aromatic backbone. | Proton exchange membranes for fuel cells. acs.org |
| Modified Dielectric Constant | Introduce fluorine atoms or groups with low polarizability. | Hexafluoroisopropylidene (6F) groups. | Low-k dielectric materials for microelectronics. |
| Self-Healing Capability | Integrate dynamic covalent bonds or strong hydrogen-bonding moieties. tennessee.edu | Thiourea structures, disulfide bridges. | Re-workable thermosets, durable coatings. |
Application of Computational Design and Machine Learning for Material Discovery and Prediction
The traditional trial-and-error approach to materials discovery is time-consuming and expensive. ibm.com The integration of computational chemistry and machine learning (ML) is set to revolutionize this process, enabling the rapid prediction of properties and the inverse design of new materials. youtube.com For a monomer like 4,4'-Oxybis[p-(phenylsulfonylaniline)], these tools can accelerate the development of next-generation polymers.
Computational chemistry, using methods like Density Functional Theory (DFT), can predict the spontaneity of polymerization reactions and elucidate reaction mechanisms. youtube.commdpi.com This can guide experimental efforts, for example, by determining whether a chlorine- or fluorine-terminated monomer would be more reactive in a polycondensation reaction. mdpi.com
Machine learning models, trained on existing datasets of polymer properties, can predict the characteristics of new, hypothetical polymers almost instantaneously. llnl.govaip.org This allows for rapid screening of vast chemical spaces. Graph convolutional networks (GCNs) and other ML architectures can learn the relationship between a monomer's structure and the resulting polymer's properties, such as glass transition temperature (Tg), density, and even mechanical modulus. acs.orgnih.gov
The future research workflow will increasingly involve a synergistic loop between computation and experimentation.
Interactive Table 4: A Machine Learning Workflow for Polymer Property Prediction
| Step | Description | Tools & Techniques | Application to 4,4'-Oxybis[p-(phenylsulfonylaniline)] |
| 1. Data Curation | Collect and standardize data on polymers and their experimentally measured or computationally derived properties. aip.org | Public databases (e.g., PoLyInfo), proprietary experimental data. | Building a dataset of polymers derived from 4,4'-Oxybis[p-(phenylsulfonylaniline)] and its analogues, with known Tg, thermal stability, etc. |
| 2. Featurization/ Representation | Convert the chemical structure of the polymer's repeating unit into a machine-readable format (a numerical vector or graph). aip.org | Molecular fingerprints (e.g., ECFP), graph convolutional networks (GCNs). acs.orgnih.gov | Representing the monomer and its proposed derivatives in a format the ML model can understand. |
| 3. Model Training | Use an ML algorithm to learn the relationship between the structural features and the target properties from the curated dataset. ibm.com | Random Forest, Support Vector Machines, Neural Networks. acs.org | Training a model to predict, for instance, the Tg of a new polymer based on the structure of its functionalized monomer. |
| 4. Prediction & Validation | Use the trained model to predict properties for new, un-synthesized candidate polymers. Validate predictions against experimental results. llnl.gov | The trained ML model. | Rapidly screening hundreds of potential derivatives of 4,4'-Oxybis[p-(phenylsulfonylaniline)] to identify the most promising candidates for synthesis. |
| 5. Inverse Design | Employ generative models to design new monomer structures that are predicted to yield polymers with a desired set of properties. rsc.org | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). | Asking the model to design a new monomer, based on the core structure, that will result in a polymer with a target Tg > 300°C and good solubility. |
Interdisciplinary Research Integrating 4,4'-Oxybis[p-(phenylsulfonylaniline)] into Multifunctional Systems
The future of advanced materials lies in multifunctionality, where a single material or composite system is engineered to perform several roles simultaneously. mdpi.comtum.de 4,4'-Oxybis[p-(phenylsulfonylaniline)], as a building block for high-performance polymers, is an ideal candidate for incorporation into such systems. This requires interdisciplinary collaboration between polymer chemists, materials scientists, physicists, and engineers.
Polymers derived from this monomer, known for their likely high thermal stability and mechanical strength due to the sulfone and ether linkages, can serve as robust matrices for functional fillers. acs.orgiastate.edu The integration of these fillers imparts additional functionalities, such as electrical conductivity, sensing capabilities, or enhanced thermal management. mdpi.comelsevierpure.com
Interactive Table 5: Potential Multifunctional Systems and Applications
| Multifunctional System | Components | Functionalities | Potential Application Area |
| EMI Shielding Composites | Polymer matrix + Carbon nanotubes, graphene, or silver nanowires. mdpi.com | Structural integrity, thermal stability, electromagnetic interference (EMI) shielding. | Aerospace components, housing for sensitive electronics. |
| Thermal Management Materials | Polymer matrix + Boron nitride (BN) or zirconium tungstate (B81510) (ZrW2O8) nanoparticles. iastate.edu | Mechanical strength, electrical insulation, high thermal conductivity or controlled thermal expansion. | Substrates for power electronics, heat sinks. |
| Self-Healing Structural Adhesives | Polymer matrix designed with reversible bonds + Conductive fillers. | High-performance adhesion, autonomous damage repair, structural health monitoring (via conductivity changes). | Automotive and aerospace structural bonding. |
| Piezoresistive Sensors | Elastomeric polymer matrix + Carbon black or other conductive particles. mdpi.com | Flexibility, durability, change in electrical resistance in response to mechanical strain. | Wearable electronics, soft robotics, structural health monitoring. |
| Proton-Conductive Membranes | Sulfonated polymer matrix + Protic ionic liquids. nih.gov | Mechanical stability, proton conductivity without external humidification. | High-temperature proton exchange membrane fuel cells (PEMFCs). |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4,4'-Oxybis[p-(phenylsulfonylaniline)] (ODA), and how can reaction conditions be optimized for high purity?
- Methodological Answer : ODA is typically synthesized via nucleophilic aromatic substitution using 4-aminophenol and sulfonylating agents like benzenesulfonyl chloride. Key parameters include temperature control (80–120°C), solvent selection (e.g., dimethylacetamide), and stoichiometric ratios of reagents to minimize byproducts such as unreacted sulfonyl chlorides . Purification via recrystallization in ethanol/water mixtures improves yield (reported ≥95% purity) . FT-IR (N–H stretching at 3300–3400 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.7–7.2 ppm) are critical for confirming structure .
Q. How does the electronic structure of ODA influence its reactivity in polymerization or coordination chemistry?
- Methodological Answer : The electron-rich aromatic rings and ether-oxygen bridge in ODA enhance its ability to act as a diamine monomer in polyimide synthesis or a linker in metal-organic frameworks (MOFs). Computational studies (e.g., DFT) reveal that the sulfonyl groups increase electrophilicity, facilitating nucleophilic attacks during polycondensation. Experimental validation via cyclic voltammetry shows redox activity at −0.5 to +0.8 V (vs. Ag/AgCl), correlating with its electron-donating capacity .
Q. What safety protocols are essential for handling ODA in laboratory settings?
- Methodological Answer : ODA is classified as a skin irritant and potential carcinogen (IARC Group 2B). Handling requires PPE (nitrile gloves, lab coats), fume hoods for aerosol mitigation, and spill containment using inert adsorbents (e.g., vermiculite). Storage in airtight containers under nitrogen prevents oxidation . Waste disposal must comply with EPA guidelines for aromatic amines (e.g., neutralization with dilute HCl prior to incineration) .
Advanced Research Questions
Q. How does ODA’s incorporation into MOFs affect their luminescent properties, and what mechanistic insights explain this behavior?
- Methodological Answer : ODA-based MOFs (e.g., Zn-ODA or Cu-ODA frameworks) exhibit tunable luminescence due to ligand-to-metal charge transfer (LMCT). For instance, Zn-ODA MOFs show emission at 450 nm (λₑₓ = 350 nm) attributed to π→π* transitions in the aromatic backbone. Time-resolved fluorescence spectroscopy and X-ray absorption fine structure (XAFS) analyses reveal that sulfonyl groups stabilize excited states, enhancing quantum yields (Φ = 0.15–0.35) .
Q. What are the challenges in reconciling ODA’s utility in high-performance polymers with its regulatory restrictions?
- Methodological Answer : ODA’s use in polyimide films (e.g., Kapton®) conflicts with its listing under REACH Annex XVII due to reproductive toxicity concerns. Researchers must balance material performance (e.g., thermal stability >400°C) with substitution strategies, such as using fluorinated diamines (e.g., 4,4′-(hexafluoroisopropylidene)dianiline) to maintain properties while reducing toxicity . Comparative life-cycle assessments (LCAs) are recommended to evaluate alternatives .
Q. How do hydrolysis and photodegradation pathways impact ODA’s stability in environmental or operational conditions?
- Methodological Answer : ODA undergoes hydrolysis in humid environments, forming 4-aminophenol and sulfonic acid derivatives (confirmed via LC-MS). Accelerated aging studies (85°C/85% RH) show a 30% mass loss over 500 hours. Photodegradation under UV light (λ = 254 nm) generates quinone-like intermediates, detected via UV-Vis absorbance at 290 nm. Stabilizers like hindered amine light stabilizers (HALS) reduce degradation rates by 50% .
Contradictions and Resolutions
- vs. 21 : While lists ODA as prohibited in certain applications, highlights its irreplaceability in high-temperature polymers. Resolution lies in developing safer derivatives (e.g., hydroxylated ODA analogs) that retain thermal stability without toxicity .
- vs. 19 : MOF studies emphasize ODA’s stability, whereas notes hydrolysis susceptibility. This discrepancy is context-dependent: MOF encapsulation shields ODA from environmental factors, enhancing stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
